(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a nitrile group, and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine and a nitrile source. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine, followed by reduction to form the desired product. The reaction conditions often involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
(3S)-3-(2,4-Dichlorophenyl)pyrrolidine: Another compound with a dichlorophenyl group but different functional groups.
Uniqueness
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is unique due to its combination of an amino group, a nitrile group, and a dichlorophenyl group, which provides a versatile platform for various chemical reactions and applications. Its specific stereochemistry also contributes to its distinct properties and potential biological activities.
Properties
Molecular Formula |
C9H8Cl2N2 |
---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,4-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI Key |
JYYBCHTYMIOOLB-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC#N)N |
Origin of Product |
United States |
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